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Compound of Interest

Compound Name: N-Isopropyl-4-methoxyaniline

Cat. No.: B103625 Get Quote

This technical guide provides an in-depth analysis of the spectral data for N-Isopropyl-4-
methoxyaniline (CAS 16495-67-3), a key intermediate in various fields of chemical synthesis.

Designed for researchers, scientists, and professionals in drug development, this document

offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) characteristics. By integrating experimental protocols with expert

interpretation, this guide serves as a practical resource for the unambiguous identification and

characterization of this compound.

Molecular Structure and Physicochemical
Properties
N-Isopropyl-4-methoxyaniline, with the molecular formula C₁₀H₁₅NO and a molecular weight

of 165.23 g/mol , is an aromatic amine characterized by an isopropyl group attached to the

nitrogen atom and a methoxy group at the para-position of the aniline ring.[1] This substitution

pattern significantly influences its spectroscopic properties and chemical reactivity.
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Property Value Source

Molecular Formula C₁₀H₁₅NO --INVALID-LINK--

Molecular Weight 165.23 g/mol --INVALID-LINK--

IUPAC Name
4-methoxy-N-(propan-2-

yl)aniline
--INVALID-LINK--

CAS Number 16495-67-3 --INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of N-
Isopropyl-4-methoxyaniline. Both ¹H and ¹³C NMR provide critical information about the

electronic environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol for NMR Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of N-Isopropyl-4-
methoxyaniline.

Methodology:

Sample Preparation:

Accurately weigh approximately 10-20 mg of N-Isopropyl-4-methoxyaniline for ¹H NMR

and 50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral

dispersion.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b103625?utm_src=pdf-body
https://www.benchchem.com/product/b103625?utm_src=pdf-body
https://www.benchchem.com/product/b103625?utm_src=pdf-body
https://www.benchchem.com/product/b103625?utm_src=pdf-body
https://www.benchchem.com/product/b103625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal peak shape.

Data Acquisition:

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain

singlets for all carbon signals.

Caption: Workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data and Interpretation
While the experimental ¹H NMR spectrum for N-Isopropyl-4-methoxyaniline is not publicly

available in the searched databases, we can predict the chemical shifts and coupling patterns

based on the analysis of analogous compounds such as 2-Isopropyl-4-methoxyaniline[2] and

other N-alkylated anilines.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.7-6.8 d 2H Ar-H (ortho to -NH)

~6.6-6.7 d 2H Ar-H (ortho to -OCH₃)

~3.75 s 3H -OCH₃

~3.5-3.6 septet 1H -CH(CH₃)₂

~3.4 br s 1H -NH

~1.15 d 6H -CH(CH₃)₂

Interpretation:
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Aromatic Protons: The aromatic region is expected to show two distinct doublets,

characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating

amino group will be shielded and appear at a lower chemical shift compared to those ortho

to the methoxy group.

Methoxy Protons: A sharp singlet around 3.75 ppm is characteristic of the three equivalent

protons of the methoxy group.

Isopropyl Protons: The methine proton of the isopropyl group will appear as a septet due to

coupling with the six equivalent methyl protons. The methyl protons will, in turn, appear as a

doublet.

Amine Proton: The N-H proton typically appears as a broad singlet, and its chemical shift can

be concentration and solvent-dependent.

¹³C NMR Spectral Data and Interpretation
Similar to the proton NMR, the predicted ¹³C NMR spectrum is based on data from related

structures.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment

~152 Ar-C (-OCH₃)

~142 Ar-C (-NH)

~115 Ar-CH (ortho to -OCH₃)

~114 Ar-CH (ortho to -NH)

~55.8 -OCH₃

~45 -CH(CH₃)₂

~23 -CH(CH₃)₂

Interpretation:
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Aromatic Carbons: The two quaternary aromatic carbons attached to the heteroatoms (-NH

and -OCH₃) will appear at lower field. The protonated aromatic carbons will appear at higher

field.

Aliphatic Carbons: The methoxy carbon will resonate around 55.8 ppm. The methine and

methyl carbons of the isopropyl group are expected around 45 ppm and 23 ppm,

respectively.

Infrared (IR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in N-
Isopropyl-4-methoxyaniline.

Experimental Protocol for FTIR Analysis
Objective: To obtain the infrared spectrum of N-Isopropyl-4-methoxyaniline.

Methodology (Attenuated Total Reflectance - ATR):

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean.

Background Scan: Record a background spectrum of the empty ATR crystal.

Sample Application: Place a small amount of the N-Isopropyl-4-methoxyaniline sample

directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.

Caption: Workflow for ATR-FTIR analysis.

IR Spectral Data and Interpretation
Predicted IR Absorption Bands:
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium N-H Stretch

~3050-3000 Medium Aromatic C-H Stretch

~2970-2850 Strong Aliphatic C-H Stretch

~1610, 1510 Strong C=C Aromatic Ring Stretch

~1240 Strong
Asymmetric C-O-C Stretch

(Aryl Ether)

~1040 Strong
Symmetric C-O-C Stretch (Aryl

Ether)

~820 Strong
p-Disubstituted Benzene C-H

Bend

Interpretation:

The presence of a medium intensity band around 3400 cm⁻¹ is indicative of the N-H

stretching vibration of the secondary amine.

Strong absorptions in the 2970-2850 cm⁻¹ region confirm the presence of the aliphatic

isopropyl group.

The characteristic C=C stretching vibrations of the aromatic ring are expected around 1610

and 1510 cm⁻¹.

The strong bands at approximately 1240 cm⁻¹ and 1040 cm⁻¹ are due to the asymmetric and

symmetric C-O-C stretching of the aryl ether (methoxy group), respectively.

A strong out-of-plane C-H bending vibration around 820 cm⁻¹ is characteristic of a 1,4-

disubstituted benzene ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of N-Isopropyl-4-methoxyaniline, which is crucial for its identification and structural
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confirmation.

Experimental Protocol for Mass Spectrometry
Objective: To obtain the electron ionization (EI) mass spectrum of N-Isopropyl-4-
methoxyaniline.

Methodology:

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,

often via a gas chromatograph (GC-MS) for separation and purification.

Ionization: Ionize the sample in the gas phase using a high-energy electron beam (typically

70 eV).

Mass Analysis: Separate the resulting molecular ion and fragment ions based on their mass-

to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions to generate the mass spectrum.

Caption: Workflow for EI-Mass Spectrometry analysis.

Mass Spectrum and Fragmentation Analysis
Predicted Mass Spectrum:

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 165, corresponding to the

molecular weight of the compound.

Major Fragment Ions:

m/z = 150 (M-15): Loss of a methyl radical (•CH₃) from the isopropyl group is a very

common fragmentation pathway for isopropyl-substituted compounds. This results in a

stable secondary benzylic carbocation.

m/z = 122: This fragment could arise from the loss of the entire isopropyl group (•C₃H₇)

from the molecular ion.
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m/z = 108: Subsequent loss of a methyl radical from the methoxy group of the m/z 123

fragment (from a different fragmentation pathway) or loss of CO from the m/z 150

fragment could lead to this ion.

Fragmentation Pathway:

The primary fragmentation is expected to be the α-cleavage at the isopropyl group, leading to

the loss of a methyl radical to form a highly stabilized iminium ion at m/z 150.

[C10H15NO]+• (m/z 165)

[C9H12NO]+ (m/z 150)
- •CH3

[C7H8NO]+ (m/z 122)

- •C3H7

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways of N-Isopropyl-4-methoxyaniline.

Conclusion
This technical guide provides a comprehensive overview of the key spectroscopic techniques

used to characterize N-Isopropyl-4-methoxyaniline. While experimental spectra for this

specific molecule are not widely available in public databases, a detailed analysis of its

structural analogues allows for reliable prediction and interpretation of its NMR, IR, and MS

data. The provided protocols and interpretations serve as a valuable resource for researchers

in the synthesis, identification, and application of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to N-Isopropyl-
4-methoxyaniline for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103625#spectral-data-for-n-isopropyl-4-
methoxyaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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